molecular formula C67H83N11O12 B12326607 L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)

L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)

Cat. No.: B12326607
M. Wt: 1234.4 g/mol
InChI Key: IXWCYSOAJHZBPC-LEPIMFGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic heptapeptide derivative featuring:

  • A phenylmethoxycarbonyl (Cbz) protecting group on the N-terminal serine amide.
  • A sequence of seven amino acids: L-proline, L-phenylalanine, L-histidine, L-leucine (×2), L-valine, L-tyrosine.
  • A C-terminal naphthalenyl amide modification.

Properties

Molecular Formula

C67H83N11O12

Molecular Weight

1234.4 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C67H83N11O12/c1-40(2)30-51(71-62(84)55(35-49-36-68-39-69-49)73-60(82)53(32-43-16-9-7-10-17-43)74-65(87)57-22-15-29-78(57)67(89)90-38-45-18-11-8-12-19-45)59(81)72-52(31-41(3)4)63(85)77-58(42(5)6)66(88)75-54(33-44-23-27-50(80)28-24-44)61(83)76-56(37-79)64(86)70-48-26-25-46-20-13-14-21-47(46)34-48/h7-14,16-21,23-28,34,36,39-42,51-58,79-80H,15,22,29-33,35,37-38H2,1-6H3,(H,68,69)(H,70,86)(H,71,84)(H,72,81)(H,73,82)(H,74,87)(H,75,88)(H,76,83)(H,77,85)/t51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

InChI Key

IXWCYSOAJHZBPC-LEPIMFGVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)OCC7=CC=CC=C7

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency, with stringent control over reaction conditions such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and histidine.

    Reduction: Reduction reactions can affect disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the original peptide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor binding: It can act as a ligand for specific receptors, triggering downstream signaling cascades.

    Protein-protein interactions: The peptide can disrupt or stabilize interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Key Structural Features Molecular Weight Notable Modifications
Target Compound Cbz-protected heptapeptide with naphthalenyl amide ~1,200–1,300 Da Bulky side chains (His, Phe, Leu), Cbz group
L-Serinamide (e.g., bound to MeAmi_SBP) Single L-serine amide ~105 Da Minimal side chain (CH2OH)
L-Tyrosinamide (KD = 0.187 μM for MeAmi_SBP) Single L-tyrosine amide ~200 Da Aromatic side chain (phenolic –OH)
Ombrabulin (Anti-cancer agent) Modified L-serinamide with methoxy and trimethoxyphenyl groups ~500 Da Aromatic substitutions for tumor targeting
Calcium-Dependent Kinase Substrate (CAS 82801-68-1) Nonapeptide amide (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser) ~1,045 Da Phosphorylation site (Ser/Thr)
Key Insights :
  • Size and Complexity: The target compound’s heptapeptide backbone and bulky residues (e.g., naphthalenyl, Cbz) contrast sharply with smaller L-amino acid amides like L-serinamide, which bind to proteins like MeAmi_SBP via backbone interactions .
  • Binding Specificity: MeAmi_SBP preferentially binds small L-amino acid amides (KD = 0.187–49.7 μM) via hydrogen bonds to the carboxamide group and N-terminal amine . The target compound’s size likely excludes it from such binding pockets due to steric hindrance .
  • Enzymatic Susceptibility : Unlike simpler amides (e.g., glycinamide), bulky peptides like the target compound may resist hydrolysis by amidases (e.g., Rhodococcus sp. amidase), which prefer substrates with polar or small side chains .

Mechanistic and Functional Divergence

Table 2: Functional and Binding Properties
Property Target Compound L-Serinamide/Similar Amides Peptide Amides (e.g., Kinase Substrate)
Primary Interactions Aromatic stacking (naphthalenyl), hydrophobic pockets Backbone H-bonds, salt bridges (Asp413) Phosphorylation motifs, receptor binding
Biological Role Hypothesized: Enzyme inhibition, receptor antagonism Nitrogen/carbon source uptake in bacteria Cell signaling, kinase activation
Thermodynamic Stability Likely high due to Cbz protection and hydrophobic residues Moderate (KD ~ μM range) Variable (dependent on sequence)
Key Insights :
  • Hydrophobic Interactions : The target compound’s naphthalenyl and phenyl groups may facilitate binding to hydrophobic pockets in eukaryotic receptors, unlike bacterial SBPs like MeAmi_SBP, which favor polar interactions .
  • Protective Groups : The Cbz group enhances stability against proteolytic degradation compared to unprotected peptides (e.g., kinase substrates) .

Research Findings and Hypotheses

  • Hypothetical Binding Affinity : While L-serinamide binds MeAmi_SBP with KD = 0.187–49.7 μM , the target compound’s bulk suggests negligible affinity for this protein. Instead, it may interact with eukaryotic transporters or receptors that accommodate larger ligands.
  • Therapeutic Potential: Structural analogs like Ombrabulin (L-serinamide derivative) demonstrate anticancer activity via vascular disruption . The target compound’s naphthalenyl group could similarly target tumor-associated proteins through aromatic interactions.

Biological Activity

L-Serinamide, a complex peptide derivative, is recognized for its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article delves into its biological activity, supported by various research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

L-Serinamide is characterized by a specific sequence of amino acids linked through amide bonds, including phenylmethoxycarbonyl and naphthalenyl groups. Its molecular complexity suggests potential interactions with various biological targets.

Neuroprotective Effects

Research indicates that L-serinamide may exhibit neuroprotective properties similar to those of its precursor, L-serine. L-serine has been shown to activate glycine receptors, which play a crucial role in hyperpolarizing neuronal membranes and reducing excitability. This action helps protect against neurotoxicity associated with excitatory neurotransmitters, thereby promoting neuronal survival and proliferation .

Modulation of Inflammatory Responses

L-serinamide may also influence the polarization of microglia, the immune cells of the central nervous system (CNS). Studies suggest that it can shift microglial activation from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This shift is beneficial in reducing inflammation and promoting recovery after CNS injuries . The activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) by L-serinamide has been highlighted as a key mechanism in this process .

In Vitro Studies

In vitro experiments have demonstrated that L-serinamide can inhibit the secretion of inflammatory cytokines such as TNF-α and IL-1β from activated microglia. This inhibition is associated with enhanced repair mechanisms in models of white matter injury . Furthermore, the compound has been shown to promote the proliferation of oligodendrocyte precursor cells, essential for remyelination processes following CNS damage .

Case Studies

Case studies focusing on neurodegenerative diseases have observed significant improvements in neuronal health following treatment with compounds structurally related to L-serinamide. For instance, patients with conditions characterized by demyelination exhibited reduced symptoms and improved cognitive functions after receiving treatments aimed at enhancing L-serine pathways .

Data Tables

Biological Activity Mechanism Reference
NeuroprotectionGlycine receptor activation
Anti-inflammatoryMicroglial polarization (M1 to M2)
Oligodendrocyte proliferationEnhanced repair in white matter injury

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.